N4,N4-Dimethylhexane-1,4-diamine

Description

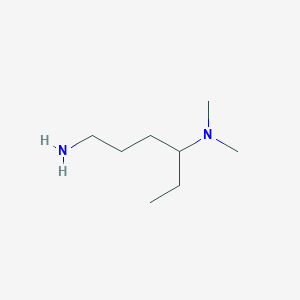

N4,N4-Dimethylhexane-1,4-diamine is an aliphatic diamine featuring a six-carbon linear chain (hexane backbone) with primary and tertiary amine groups at positions 1 and 4, respectively. The tertiary amine at position 4 is substituted with two methyl groups, giving the compound its distinct steric and electronic properties. This structural configuration enhances its solubility in organic solvents and influences its reactivity in coordination chemistry and synthetic applications. Potential applications include its use as a ligand in metal complexes, a surfactant, or an intermediate in organic synthesis.

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

4-N,4-N-dimethylhexane-1,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-8(10(2)3)6-5-7-9/h8H,4-7,9H2,1-3H3 |

InChI Key |

KLJUVZPCSXYTQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCN)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N4,N4-Dimethylhexane-1,4-diamine can be synthesized through several methods. One common approach involves the alkylation of hexane-1,4-diamine with methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of hydrogen atoms on the nitrogen with methyl groups.

Reaction:

Hexane-1,4-diamine+2CH3I→this compound+2HI

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethylhexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N4,N4-Dimethylhexane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in creating polymers and other advanced materials.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N4,N4-Dimethylhexane-1,4-diamine exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups, which can donate electron pairs to electrophiles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Structural and Functional Data

Biological Activity

N4,N4-Dimethylhexane-1,4-diamine (also known as DMHDA) is a diamine compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of DMHDA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aliphatic chain and two amine functional groups. Its chemical structure can be represented as follows:

This structure allows DMHDA to participate in various biochemical interactions, primarily due to the presence of the amine groups which can act as nucleophiles.

Enzyme Inhibition

Research indicates that DMHDA and its derivatives exhibit enzyme inhibition properties , particularly against cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. The mechanism involves binding to the active site of COX-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

Antimicrobial Activity

DMHDA has shown promising antimicrobial properties against a range of pathogens. Studies have indicated that it can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness varies with different bacterial strains, suggesting a selective mechanism of action. For instance, it has demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Potential

Several derivatives of DMHDA have been investigated for their anticancer activities . These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | COX-2 inhibition | |

| Antimicrobial | Membrane disruption | |

| Anticancer | Induction of apoptosis |

Case Study: Anticancer Activity

In a study conducted by Kumar et al., DMHDA derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.